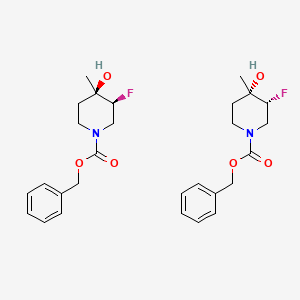
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO3F. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique structural features, which include a fluorine atom, a hydroxyl group, and a methyl group attached to the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 3-fluoro-4-hydroxy-4-methylpiperidine, and appropriate carboxylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature is maintained at a specific range to ensure the desired reaction pathway.
Catalysts and Reagents: Catalysts such as palladium or platinum may be used to facilitate the reaction. Reagents like triethylamine or sodium hydride are employed to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain a high yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes due to its unique structural features.
Medicine:
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
類似化合物との比較
- trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- trans-Benzyl 3-chloro-4-hydroxy-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-bromo-4-hydroxy-4-methylpiperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different halogen atoms (fluorine, chlorine, bromine) in similar compounds affects their reactivity and interaction with molecular targets.
- Reactivity: The fluorine-containing compound is generally more reactive due to the high electronegativity of fluorine.
- Applications: While all similar compounds have applications in chemistry and biology, the specific properties of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate make it particularly useful in drug development and enzyme inhibition studies.
特性
分子式 |
C28H36F2N2O6 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C14H18FNO3/c2*1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2*2-6,12,18H,7-10H2,1H3/t2*12-,14+/m10/s1 |
InChIキー |
XWLPJDXWJVHIJO-GJSFELMDSA-N |
異性体SMILES |
C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O.C[C@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O |
正規SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O.CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
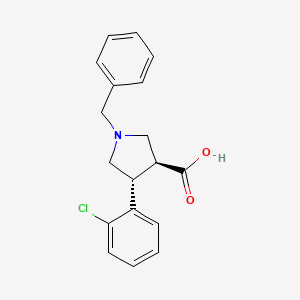
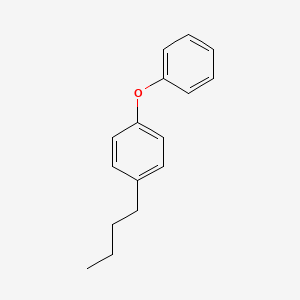
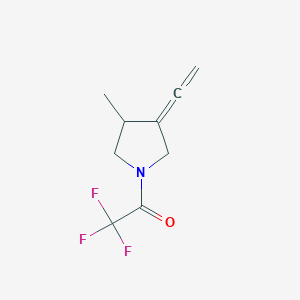


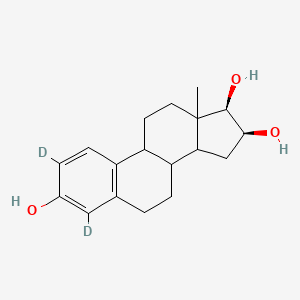
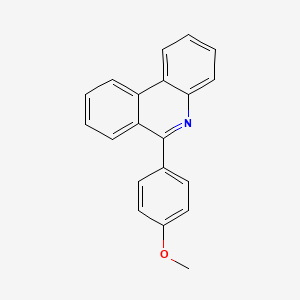
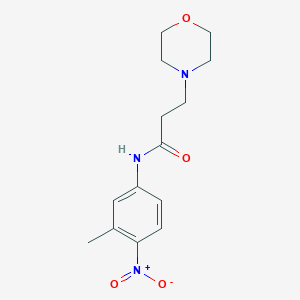
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
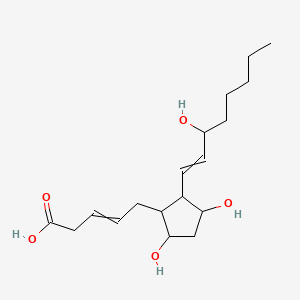
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
